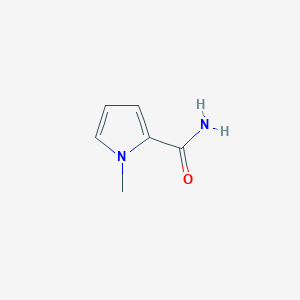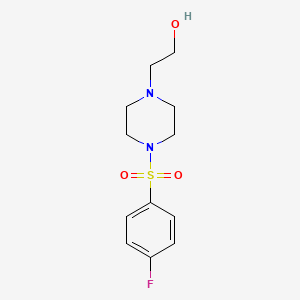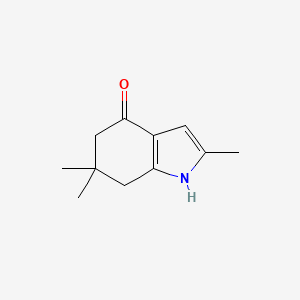
2,6,6-三甲基-6,7-二氢-1H-吲哚-4(5H)-酮
描述
This would typically include the compound’s IUPAC name, common names, and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would detail the known reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would include details such as the compound’s melting point, boiling point, solubility, and other relevant physical and chemical properties.科学研究应用
合成和化学性质
- 高效合成技术:已开发出一种无催化剂、一锅法制备官能化二氢-1H-吲哚-4(5H)-酮的程序,包括2,6,6-三甲基-6,7-二氢-1H-吲哚-4(5H)-酮。该过程强调操作简单、高收率,并避免传统的纯化和色谱分析 (Wang & Shi, 2013)。
- 双环化过程:该化合物已通过串联环加成和分子内捕获策略合成,突显其多样性和可访问性,适用于各种化学合成 (Li et al., 2014)。
晶体结构和分析
- 晶体结构细节:已进行晶体结构研究,提供了有关2,6,6-三甲基-6,7-二氢-1H-吲哚-4(5H)-酮衍生物的分子和晶体学性质的见解。这有助于更深入地了解其物理和化学行为 (Vázquez-Vuelvas等,2011)。
在有机化学和药物研究中的应用
- 在有机合成中的多功能性:该化合物在有机合成中作为关键构建块,用于创建各种杂环结构,表明其在化学合成中的广泛实用性 (Alizadeh & Bayat, 2015)。
- 在药物开发中的潜力:已探索该化合物衍生物在药用方面的潜力,例如在新药物和生物活性化合物的开发中 (Tariq et al., 2020)。
生物活性和光物理性质
- 生物活性:对该化合物衍生物的研究显示出有希望的生物活性性质,暗示其在生物活性材料和治疗药物开发中的潜在应用 (Mahmood et al., 2022)。
- 光物理研究:对衍生物的光物理性质的研究为在传感器开发和光学材料等领域的应用开辟了途径 (Steponavičiūtė等,2014)。
安全和危害
This would detail any known hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
未来方向
This would involve a discussion of areas for future research or potential applications for the compound.
属性
IUPAC Name |
2,6,6-trimethyl-5,7-dihydro-1H-indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-4-8-9(12-7)5-11(2,3)6-10(8)13/h4,12H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISMCSZGMQXHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)CC(CC2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361226 | |
| Record name | 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one | |
CAS RN |
69595-03-5 | |
| Record name | 1,5,6,7-Tetrahydro-2,6,6-trimethyl-4H-indol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69595-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

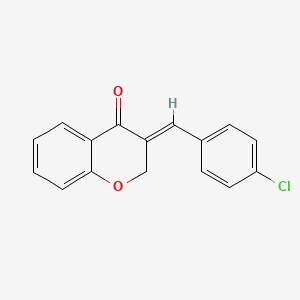
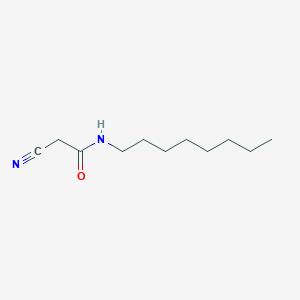
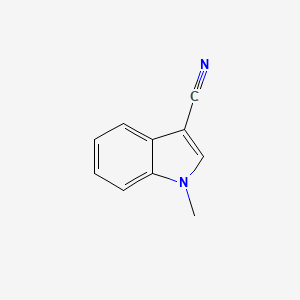
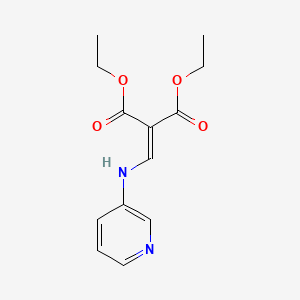
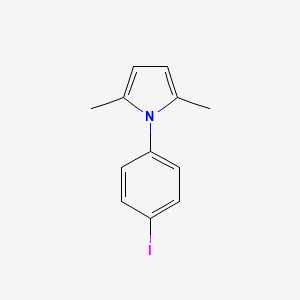
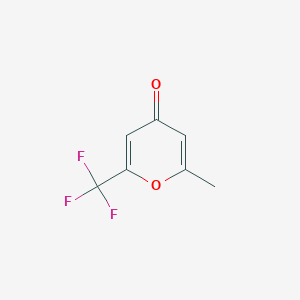

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)
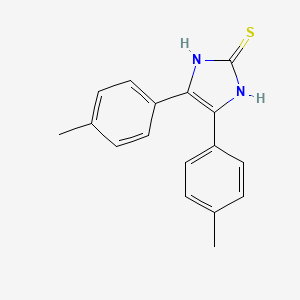

![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)
